molecular formula C10H6ClNO4S B14489990 5-Nitro-naphthalene-1-sulfonyl chloride CAS No. 64451-90-7

5-Nitro-naphthalene-1-sulfonyl chloride

Cat. No.: B14489990
CAS No.: 64451-90-7
M. Wt: 271.68 g/mol
InChI Key: IAWRQTFJGYLKCA-UHFFFAOYSA-N
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Description

5-Nitronaphthalene-1-sulfonyl chloride is an organic compound with the molecular formula C10H6ClNO4S. It is a derivative of naphthalene, where a nitro group is attached to the fifth position and a sulfonyl chloride group is attached to the first position of the naphthalene ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical products .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-nitronaphthalene-1-sulfonyl chloride typically involves the nitration of naphthalene followed by sulfonylation. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group into the naphthalene ring. The resulting nitronaphthalene is then subjected to sulfonylation using chlorosulfonic acid to introduce the sulfonyl chloride group .

Industrial Production Methods

In an industrial setting, the production of 5-nitronaphthalene-1-sulfonyl chloride follows similar steps but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques helps in optimizing the production process .

Chemical Reactions Analysis

Types of Reactions

5-Nitronaphthalene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Nitronaphthalene-1-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: Utilized in the modification of biomolecules for labeling and detection purposes.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Employed in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-nitronaphthalene-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. The nitro group can also participate in redox reactions, influencing the compound’s reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Nitronaphthalene-1-sulfonyl chloride is unique due to the presence of both nitro and sulfonyl chloride groups, which impart distinct reactivity and make it a versatile intermediate in organic synthesis. Its dual functionality allows for a wide range of chemical transformations and applications .

Properties

CAS No.

64451-90-7

Molecular Formula

C10H6ClNO4S

Molecular Weight

271.68 g/mol

IUPAC Name

5-nitronaphthalene-1-sulfonyl chloride

InChI

InChI=1S/C10H6ClNO4S/c11-17(15,16)10-6-2-3-7-8(10)4-1-5-9(7)12(13)14/h1-6H

InChI Key

IAWRQTFJGYLKCA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC=C2S(=O)(=O)Cl)C(=C1)[N+](=O)[O-]

Origin of Product

United States

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